molecular formula C19H18N6O B2507615 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone CAS No. 2034360-51-3

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone

Cat. No.: B2507615
CAS No.: 2034360-51-3
M. Wt: 346.394
InChI Key: MWMJYVJFOXPCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone is a chemical compound intended for research use only. This small molecule features a complex structure that incorporates an azetidine ring linked to both a pyrazol-pyrimidine moiety and an indoline group via a methanone linker. This specific architectural motif is found in various biologically active compounds and pharmaceutical intermediates. Compounds with similar azetidine and heterocyclic components, such as pyrazole and pyrimidine, are frequently investigated in medicinal chemistry for their potential as kinase inhibitors . For instance, analogous structures have been developed as highly potent and selective c-Met inhibitors for cancer treatment , while others are explored as kynurenine-3-monooxygenase inhibitors for central nervous system disorders . The presence of the indoline group further suggests potential research applications in targeting G-protein-coupled receptors or other enzymatic pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the identity, purity, and suitability of this compound for their specific applications.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c26-19(24-9-6-14-4-1-2-5-16(14)24)15-11-23(12-15)17-10-18(21-13-20-17)25-8-3-7-22-25/h1-5,7-8,10,13,15H,6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMJYVJFOXPCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone likely involves multi-step organic synthesis. Typical steps might include:

    Formation of the pyrazole ring: This could be achieved through the reaction of hydrazine with a 1,3-diketone.

    Construction of the pyrimidine ring: This might involve the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Azetidine ring formation: This could be synthesized via cyclization reactions involving appropriate precursors.

    Indoline attachment: This step might involve coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or indoline moieties.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural properties and reactivity patterns.

Biology

Biologically, these compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, these compounds might be used as intermediates in the synthesis of more complex molecules or as specialty chemicals in various applications.

Mechanism of Action

The mechanism of action for (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

Table 1: Structural Comparison of Compound A with Key Analogs
Compound Name Core Structure Key Substituents Molecular Weight Reference
Compound A Pyrimidine-azetidine Indolin-1-yl methanone ~417.4 (estimated) N/A
Baricitinib Pyrimidine-azetidine Ethylsulfonyl, acetonitrile 371.42
JAK Inhibitor (EP 4,086,245 A1) Pyrrolo[2,3-d]pyrimidine-azetidine Trifluoromethyl-isonicotinoyl, acetonitrile 699.66 (salt)
(1-(6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Piperidin-3-yl)(4-(Methylsulfonyl)Piperazin-1-yl)Methanone Pyrimidine-piperidine Methylsulfonyl piperazine 419.5
(1-(1H-Indole-3-Carbonyl)Azetidin-3-yl)(4-(Pyrimidin-2-yl)Piperazin-1-yl)Methanone Pyrimidine-azetidine Indole-3-carbonyl, pyrimidinyl-piperazine 390.4

Functional Differences and Implications

Azetidine vs. Piperidine Rings :

  • Compound A’s azetidine ring (4-membered) offers conformational rigidity and enhanced metabolic stability compared to the piperidine (6-membered) in analogs like . This may improve binding affinity to kinase targets due to reduced entropy loss upon binding .

Indolin-1-yl Methanone vs. In contrast, baricitinib’s acetonitrile group is smaller and may favor different binding orientations .

Pyrimidine Substituents :

  • Unlike JAK inhibitors in that use pyrrolo[2,3-d]pyrimidine (a bicyclic system), Compound A employs a simpler pyrazole-pyrimidine scaffold. This simplification may reduce synthetic complexity but could impact potency or selectivity.

Pharmacological Considerations

  • However, the indolin-1-yl group may alter isoform selectivity or off-target effects.
  • ADME Profile : The azetidine ring likely improves metabolic stability over piperidine analogs , while the indoline moiety may increase lipophilicity, affecting bioavailability.

Biological Activity

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide an overview of the biological activities associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure consists of multiple pharmacophores, including a pyrazole, pyrimidine, azetidine, and indole moieties. This structural diversity is thought to contribute to its multifaceted biological activities.

Molecular Formula: C19_{19}H20_{20}N6_{6}O
Molecular Weight: 348.41 g/mol

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. The biological evaluation of similar compounds has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast Cancer)8.79 ± 0.96
HepG2 (Liver Cancer)12.00 ± 0.56
A549 (Lung Cancer)10.00 ± 0.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may possess effective antiproliferative properties.

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key molecular targets involved in cancer progression:

  • Topoisomerase II Inhibition: Essential for DNA replication and repair.
  • EGFR Inhibition: A critical pathway in many cancers.
  • Microtubule Disruption: Affecting cell division processes.

These mechanisms highlight the potential of this compound as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of pyrazole compounds have shown antimicrobial activity against various pathogens, including bacteria and fungi. For instance:

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate Activity

This suggests that the compound may also be explored for its potential as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of the target compound. For example, a study reported that modifications on the azetidine ring significantly enhanced cytotoxicity against selected cancer cell lines. The structure–activity relationship (SAR) analysis indicated that:

  • Electron-donating groups on the pyrazole ring increased potency.
  • Hydrophilic substitutions improved solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.